![molecular formula C22H27NO4S B4078240 N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B4078240.png)
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
Overview
Description
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a thieno[3,2-d]pyrimidine derivative and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also reduces the expression of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the proliferation of various cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. It has also been found to be relatively non-toxic and has shown good bioavailability. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the investigation of the compound's effects on other signaling pathways and enzymes that are involved in the development and progression of diseases. Additionally, further studies could be conducted to explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Scientific Research Applications
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also shown potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-benzyl-4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-2-3-14-27-21-11-9-19(10-12-21)22(24)23(16-18-7-5-4-6-8-18)20-13-15-28(25,26)17-20/h4-12,20H,2-3,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGQFNDJHHQPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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